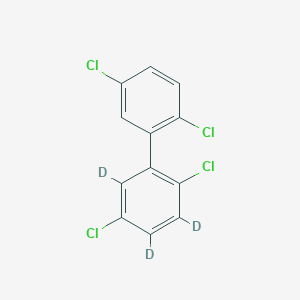
2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is a polychlorinated biphenyl (PCB) compound. It is a biphenyl molecule in which the hydrogens at the 2 and 5 positions of each benzene ring are replaced by chlorines. This compound is often used as a reference material in various scientific studies due to its stability and well-defined properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Partially dechlorinated biphenyls.
Substitution: Halogenated biphenyls with different halogens or functional groups.
科学的研究の応用
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in biological systems.
Industry: Used in the development of materials and products that require stable and well-characterized compounds .
作用機序
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with hormone signaling pathways, leading to disruptions in endocrine functions.
Bioaccumulation: Due to its stability and lipophilicity, it can accumulate in biological tissues, leading to long-term exposure and potential toxic effects.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage
類似化合物との比較
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 can be compared with other polychlorinated biphenyls (PCBs) such as:
2,2’,4,5,5’-Pentachlorobiphenyl: Similar in structure but with an additional chlorine atom, leading to different chemical and biological properties.
2,3,4,5-Tetrachlorobiphenyl: Differing in the positions of chlorine atoms, affecting its reactivity and interactions with biological systems .
These comparisons highlight the unique properties of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3, making it a valuable compound for various scientific applications.
特性
分子式 |
C12H6Cl4 |
|---|---|
分子量 |
295.0 g/mol |
IUPAC名 |
1,4-dichloro-2,3,5-trideuterio-6-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H/i1D,3D,5D |
InChIキー |
HCWZEPKLWVAEOV-UXHGNOADSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=C(C=CC(=C2)Cl)Cl)Cl)[2H] |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


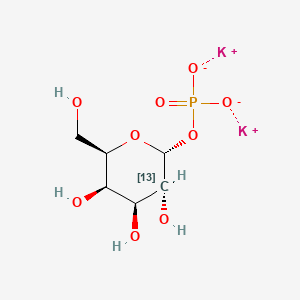
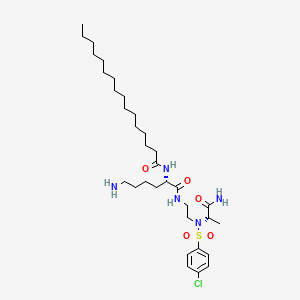
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)






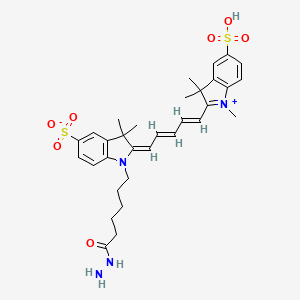
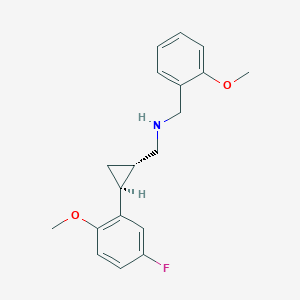
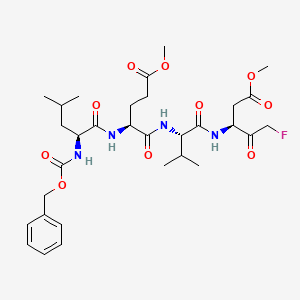
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
